4-{4-[(2-fluorobenzyl)oxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-{4-[(2-fluorobenzyl)oxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with a 2-fluorobenzyl group and a dimethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-fluorobenzyl)oxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and pyridine derivatives, under acidic or basic conditions.
Introduction of the 2-fluorobenzyl group: This step often involves the use of 2-fluorobenzyl bromide or chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-fluorobenzyl)oxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazolo[3,4-b]pyridine moieties using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{4-[(2-fluorobenzyl)oxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:
Medicinal Chemistry: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Biology: Used in studies to understand its effects on cellular processes and signaling pathways.
Industry: Employed in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-{4-[(2-fluorobenzyl)oxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure but differ in their substituents.
Imidazole-containing compounds: These compounds have a different core structure but may exhibit similar biological activities.
Uniqueness
4-{4-[(2-fluorobenzyl)oxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively interact with certain molecular targets makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C21H20FN3O2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-[4-[(2-fluorophenyl)methoxy]phenyl]-1,3-dimethyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C21H20FN3O2/c1-13-20-17(11-19(26)23-21(20)25(2)24-13)14-7-9-16(10-8-14)27-12-15-5-3-4-6-18(15)22/h3-10,17H,11-12H2,1-2H3,(H,23,26) |
InChI Key |
ZITPSWVBRSHBOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4F)C |
Origin of Product |
United States |
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